![molecular formula C24H29N7O B1435339 8-环戊基-5-甲基-2-((5-(哌嗪-1-基)吡啶-2-基)氨基)-6-乙烯基吡啶并[2,3-d]嘧啶-7(8H)-酮 CAS No. 2204863-06-7](/img/structure/B1435339.png)
8-环戊基-5-甲基-2-((5-(哌嗪-1-基)吡啶-2-基)氨基)-6-乙烯基吡啶并[2,3-d]嘧啶-7(8H)-酮
描述
The compound “8-cyclopentyl-5-Methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)aMino)-6-vinylpyrido[2,3-d]pyriMidin-7(8H)-one” is a complex organic molecule. It is also known as N- (6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido [2,3-d]pyrimidin-2-yl)-N- (5- (piperazin-1-yl)pyridin-2-yl)nitrous amide .
科学研究应用
质量控制和合成
该化合物用于帕博西尼的质量控制,帕博西尼是一种用于乳腺癌治疗的药物。在一项研究中,它从散装药物中分离出来并被鉴定为相关物质。该研究探索了它的合成和结构阐明,增强了对帕博西尼质量控制的理解 (杜,2015 年)。
药物杂质分析
在另一项研究中,它被鉴定为帕博西尼中的工艺相关杂质。该研究开发了一种测定帕博西尼中杂质的方法,这对于确保药物的质量和安全性至关重要 (马等人,2016 年)。
质子化和结构研究
一项理论研究重点关注该化合物的几何构型、质子化和化学位移。结果发现,在靶酶的活性位点,该化合物以吡啶环氮原子上的阳离子质子化形式存在。这项研究有助于理解它在生物系统中的行为 (阿尔科塔和埃尔格罗,2014 年)。
在癌症治疗和成像中的应用
该化合物已被评估其在癌症治疗中的潜力。具体来说,它被研究为肿瘤细胞治疗和肿瘤成像的 Cdk4 抑制剂,突出了其在抑制肿瘤增殖途径中的作用 (格拉夫等人,2009 年)。
血脑屏障研究
研究了它与血脑屏障的相互作用,以治疗脑肿瘤。该研究调查了限制帕博西尼治疗在原位异种移植模型中有效性的机制,提供了对脑癌治疗中药物递送挑战的见解 (帕里什等人,2015 年)。
作用机制
Target of Action
Similar compounds have been identified as selective inhibitors of the cyclin-dependent kinases cdk4 and cdk6 .
Mode of Action
If it acts similarly to related compounds, it may inhibit the activity of CDK4 and CDK6, which are key regulators of cell cycle progression .
Biochemical Pathways
If it inhibits cdk4 and cdk6, it would likely impact the cell cycle, particularly the transition from the g1 phase to the s phase .
Result of Action
If it acts as a CDK4/6 inhibitor, it could potentially halt cell cycle progression, thereby inhibiting cell proliferation .
属性
IUPAC Name |
8-cyclopentyl-6-ethenyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N7O/c1-3-19-16(2)20-15-27-24(29-22(20)31(23(19)32)17-6-4-5-7-17)28-21-9-8-18(14-26-21)30-12-10-25-11-13-30/h3,8-9,14-15,17,25H,1,4-7,10-13H2,2H3,(H,26,27,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMRZESJXFABIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCNCC4)C5CCCC5)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-cyclopentyl-5-Methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)aMino)-6-vinylpyrido[2,3-d]pyriMidin-7(8H)-one | |
CAS RN |
2204863-06-7 | |
Record name | 8-Cyclopentyl-6-ethenyl-5-methyl-2-((5-(1-piperazinyl)-2-pyridinyl)amino)pyrido(2,3-d)pyrimidin-7(8H)-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2204863067 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-CYCLOPENTYL-6-ETHENYL-5-METHYL-2-((5-(1-PIPERAZINYL)-2-PYRIDINYL)AMINO)PYRIDO(2,3-D)PYRIMIDIN-7(8H)-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F76457EUS8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。